
4,9-Dimethylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family It is characterized by a pyrene core with two methyl groups attached at the 4 and 9 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethylpyrene typically involves the alkylation of pyrene. One common method is the Friedel-Crafts alkylation, where pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4,9-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyrenequinones and other oxygenated pyrene derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Aplicaciones Científicas De Investigación
4,9-Dimethylpyrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to investigate its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4,9-Dimethylpyrene involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially causing mutations. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and contribute to its biological effects.
Comparación Con Compuestos Similares
Pyrene: The parent compound without methyl groups.
1,6-Dimethylpyrene: Another dimethylated derivative with methyl groups at different positions.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
Uniqueness of 4,9-Dimethylpyrene: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.
Propiedades
Número CAS |
15729-79-0 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
4,9-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-9-13-5-4-8-16-12(2)10-14-6-3-7-15(11)17(14)18(13)16/h3-10H,1-2H3 |
Clave InChI |
MNLPPIOTFDNHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=CC=C2)C(=CC4=C3C1=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


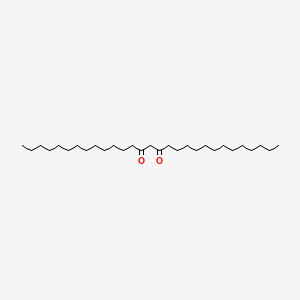
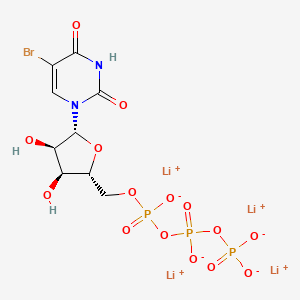


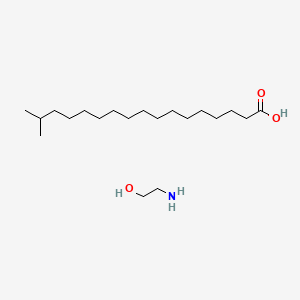

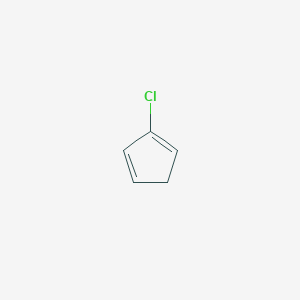
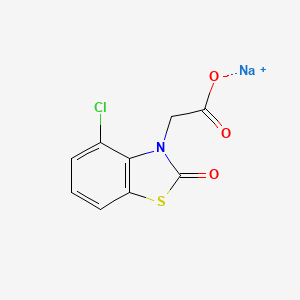
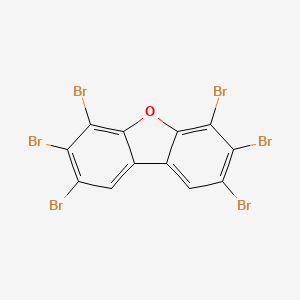
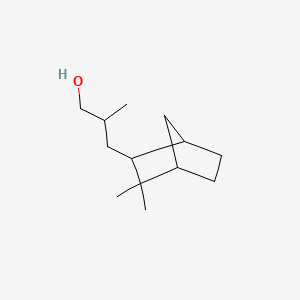
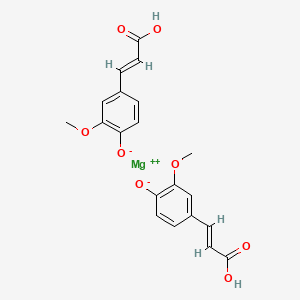

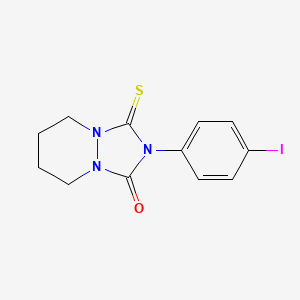
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
